molecular formula C10H16Cl2N2 B2933609 4-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride CAS No. 2228887-60-1

4-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride

Cat. No.: B2933609
CAS No.: 2228887-60-1
M. Wt: 235.15
InChI Key: FOAQKOHLRMWWNR-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride (CAS: 2228887-60-1) is a heterocyclic organic compound featuring a pyridine ring substituted with a pyrrolidin-2-ylmethyl group, stabilized as a dihydrochloride salt. Its molecular formula is C₁₀H₁₅N₂·2HCl, with a molecular weight of 235.15 g/mol . The compound is commercially available through multiple suppliers, including Hairui Chem, Biofine International Inc. (USA), and Service Chemical Inc. (Germany), indicating its relevance in pharmaceutical and chemical research .

Properties

IUPAC Name

4-(pyrrolidin-2-ylmethyl)pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-2-10(12-5-1)8-9-3-6-11-7-4-9;;/h3-4,6-7,10,12H,1-2,5,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAQKOHLRMWWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228887-60-1
Record name 4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method includes the alkylation of pyridine with a pyrrolidine derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives .

Scientific Research Applications

4-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

4-(4-Piperidinyl)pyridine Dihydrochloride

  • CAS : 143924-47-4
  • Molecular Formula : C₁₀H₁₄N₂·2HCl
  • Molecular Weight : 269.17 g/mol (as hydrate)
  • Key Differences :
    • Replaces the pyrrolidine (5-membered ring) with a piperidine (6-membered ring), altering steric and electronic properties.
    • The larger piperidine ring may enhance solubility in polar solvents compared to pyrrolidine derivatives.
    • Applications: Used in agrochemicals and active pharmaceutical ingredients (APIs) .

5-Ethyl-2-(pyrrolidin-2-ylmethyl)pyridine

  • Molecular Formula : C₁₂H₁₈N₂
  • Key Differences :
    • Contains an ethyl group on the pyridine ring instead of a hydrogen atom, increasing lipophilicity.
    • Lacks the dihydrochloride salt, reducing aqueous solubility but improving membrane permeability.
    • Applications: Primarily a research chemical in heterocyclic synthesis .

Levocetirizine Dihydrochloride

  • CAS : 130018-87-0
  • Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl
  • Molecular Weight : 461.81 g/mol
  • Key Differences :
    • A piperazine-based antihistamine with a chlorophenyl group, structurally distinct from the pyrrolidine-pyridine backbone.
    • Highlights the role of dihydrochloride salts in enhancing drug solubility and stability .

4-(Diphenylmethoxy)piperidine Hydrochloride

  • CAS : 65214-86-0
  • Molecular Formula: C₁₈H₂₁NO·HCl
  • Molecular Weight : 303.83 g/mol
  • Key Differences :
    • Features a bulky diphenylmethoxy substituent, reducing solubility but improving binding affinity in receptor-targeted applications.
    • Regulatory Status: Listed in IECSC (China) and complies with EPA guidelines .

Physicochemical and Regulatory Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications Regulatory Notes
4-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride 2228887-60-1 C₁₀H₁₅N₂·2HCl 235.15 Pyrrolidine-pyridine backbone, salt Pharmaceutical intermediates Available via global suppliers
4-(4-Piperidinyl)pyridine dihydrochloride 143924-47-4 C₁₀H₁₄N₂·2HCl·H₂O 269.17 Piperidine ring, hydrate form Agrochemicals, APIs Industrial grade, ISO certified
Levocetirizine dihydrochloride 130018-87-0 C₂₁H₂₅ClN₂O₃·2HCl 461.81 Piperazine-chlorophenyl structure Antihistamine drug USP-NF compliant
4-(Diphenylmethoxy)piperidine hydrochloride 65214-86-0 C₁₈H₂₁NO·HCl 303.83 Bulky diphenylmethoxy group Receptor-binding studies IECSC listed, EPA-regulated

Research and Application Insights

  • Solubility Trends: Dihydrochloride salts (e.g., 4-(Pyrrolidin-2-ylmethyl)pyridine) exhibit higher aqueous solubility than non-salt forms, critical for drug formulation .
  • Structural Impact : Piperidine derivatives (e.g., 4-(4-Piperidinyl)pyridine) often show enhanced metabolic stability compared to pyrrolidine analogs due to reduced ring strain .
  • Regulatory Compliance : Compounds like 4-(Diphenylmethoxy)piperidine hydrochloride adhere to stringent EPA and IECSC standards, reflecting their industrial relevance .

Biological Activity

4-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent studies and data.

  • Chemical Formula : C₉H₁₂Cl₂N₂
  • Molecular Weight : 221.11 g/mol
  • Structure : The compound features a pyridine ring substituted with a pyrrolidine moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine and pyrrolidine exhibit significant antimicrobial properties. For instance, compounds similar to 4-(Pyrrolidin-2-ylmethyl)pyridine have shown effectiveness against various bacteria:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Bacillus subtilis4.69 - 22.9 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

The compound's structure allows it to interact with bacterial membranes, disrupting their integrity and leading to cell death .

Anticancer Activity

The potential anticancer properties of pyridine derivatives have been explored extensively. Studies show that these compounds can induce apoptosis in cancer cells through various pathways:

  • Mechanisms :
    • Modulation of cell cycle regulators.
    • Induction of oxidative stress leading to cell death.

One study highlighted that similar pyrrolidine derivatives demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antibacterial activity of various pyrrolidine derivatives found that certain modifications on the pyridine ring enhanced the antibacterial properties significantly, suggesting structure-activity relationships (SAR) that could guide future drug design .
  • Anticancer Research : Another investigation into the effects of pyrrolidine-containing compounds on cancer cells showed that these compounds could inhibit tumor growth in vivo, demonstrating their potential as therapeutic agents in oncology .

The biological activity of this compound can be attributed to several mechanisms:

  • Dopamine Receptor Modulation : Similar compounds have been shown to interact with dopamine receptors, which may play a role in their neuropharmacological effects.
  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to penetrate bacterial membranes effectively, leading to cell lysis and death.

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